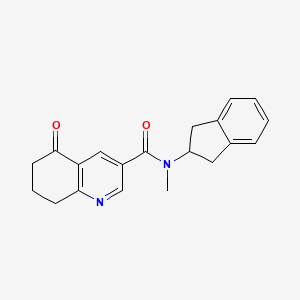
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide acts as a selective agonist for mGluR7, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 by N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide leads to the inhibition of neurotransmitter release, including glutamate and GABA, and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the reduction of neuroinflammation. Additionally, N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been shown to have neuroprotective effects in various models of neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide in lab experiments is its selectivity for mGluR7, which allows for the specific modulation of this receptor. Additionally, N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide is its potential off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to better understand the effects of N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide on neurotransmitter release and synaptic plasticity. Finally, the development of more selective and potent agonists for mGluR7 may lead to the development of more effective treatments for neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide involves several steps, including the reaction of 4-acetamidophenylboronic acid with 2-bromo-6-methoxy-3,4-dihydro-1H-isoquinoline, followed by the coupling of the resulting intermediate with chloroacetic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been widely used in scientific research to study the role of mGluR7 in various neurological and psychiatric disorders. For example, studies have shown that activation of mGluR7 by N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide can reduce anxiety-like behaviors in animal models of anxiety disorders. Additionally, N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14(24)21-17-4-6-18(7-5-17)22-20(25)13-23-10-9-15-11-19(26-2)8-3-16(15)12-23/h3-8,11H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLJRWSSLZLFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7435928.png)
![ethyl 3-[[3-(3-chloro-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]methyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B7435934.png)


![Methyl 5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate](/img/structure/B7435959.png)

![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)

![N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)
![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)
![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)

